molecular formula C13H19N3O2 B8689360 N-(3-amino-2-methylphenyl)-2-morpholinoacetamide

N-(3-amino-2-methylphenyl)-2-morpholinoacetamide

Cat. No. B8689360
M. Wt: 249.31 g/mol
InChI Key: XKFFKBDIMWXALJ-UHFFFAOYSA-N
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Description

N-(3-amino-2-methylphenyl)-2-morpholinoacetamide is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-amino-2-methylphenyl)-2-morpholinoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-2-methylphenyl)-2-morpholinoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-amino-2-methylphenyl)-2-morpholinoacetamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-(3-amino-2-methylphenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C13H19N3O2/c1-10-11(14)3-2-4-12(10)15-13(17)9-16-5-7-18-8-6-16/h2-4H,5-9,14H2,1H3,(H,15,17)

InChI Key

XKFFKBDIMWXALJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CN2CCOCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-Methyl-3-nitrophenyl)-2-morpholinoacetamide (0.25 g, 0.9 mmol) was dissolved in 20 ml of MeOH, and to this was added a slurry of 10% Pd/C (0.025 g) in a minimal amount of EtOH. The reaction vessel was evacuated and purged with H2, and the reaction was stirred at room temperature for 16 hours. The mixture was purged with N2 for 30 minutes and then filtered through a pad of celite. Solvent evaporation afforded N-(3-amino-2-methylphenyl)-2-morpholinoacetamide as a gray solid. MS m/z=250.1 [M+H]+; Calc'd for C13H19N3O2: 249.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.025 g
Type
catalyst
Reaction Step Two

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